2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide
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Overview
Description
2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, features chlorine atoms at the 2 and 4 positions of the indazole ring, as well as an acetamide group attached to the nitrogen atom of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-aminobenzonitriles with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate amide, followed by cyclization to form the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxo derivatives.
Reduction: Reduced analogs of the compound.
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Chloro-N-(4-chloro-1H-indazol-5-yl)acetamide is similar to other indazole derivatives, such as 1H-indazole and 2H-indazole. its unique chlorine substitution pattern and acetamide group contribute to its distinct chemical and biological properties. Other similar compounds include:
1H-Indazole: A basic indazole structure without chlorine substitution.
2H-Indazole: A structural isomer of 1H-indazole with different substitution patterns.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-1H-indazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-3-8(15)13-7-2-1-6-5(9(7)11)4-12-14-6/h1-2,4H,3H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOAPASICMXHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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